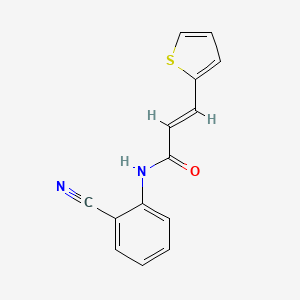

N-(2-cyanophenyl)-3-(2-thienyl)acrylamide

CAS No.:

Cat. No.: VC13295476

Molecular Formula: C14H10N2OS

Molecular Weight: 254.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10N2OS |

|---|---|

| Molecular Weight | 254.31 g/mol |

| IUPAC Name | (E)-N-(2-cyanophenyl)-3-thiophen-2-ylprop-2-enamide |

| Standard InChI | InChI=1S/C14H10N2OS/c15-10-11-4-1-2-6-13(11)16-14(17)8-7-12-5-3-9-18-12/h1-9H,(H,16,17)/b8-7+ |

| Standard InChI Key | LWPCILWRMJMRIU-BQYQJAHWSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)C#N)NC(=O)/C=C/C2=CC=CS2 |

| SMILES | C1=CC=C(C(=C1)C#N)NC(=O)C=CC2=CC=CS2 |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)NC(=O)C=CC2=CC=CS2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features an acrylamide backbone linking a 2-cyanophenyl group and a 2-thienyl ring. Key structural attributes include:

-

Molecular Weight: 254.31 g/mol.

-

IUPAC Name: (E)-N-(2-cyanophenyl)-3-(thiophen-2-yl)prop-2-enamide.

-

Stereochemistry: The (E)-configuration is stabilized by conjugation between the acrylamide carbonyl and the thiophene π-system .

Spectral Characteristics

Critical spectroscopic data:

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.8–8.1 (aromatic protons), δ 6.9–7.4 (thiophene protons), δ 6.5 (CH=CH) |

| ¹³C NMR | 168.5 ppm (C=O), 117.2 ppm (C≡N), 125–140 ppm (aromatic carbons) |

| IR | 2220 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (C=O stretch) |

| MS | m/z 254.31 [M+H]⁺ |

These data confirm the presence of the nitrile, acrylamide, and thiophene functionalities .

Synthesis and Optimization

Conventional Routes

The synthesis typically involves a Knoevenagel condensation between 2-cyanophenylamine and 3-(2-thienyl)acryloyl chloride. Key steps:

-

Acid Chloride Formation: 3-(2-Thienyl)acrylic acid is treated with thionyl chloride to generate the acyl chloride .

-

Amidation: Reacting the acyl chloride with 2-cyanophenylamine in dichloromethane with triethylamine as a base .

-

Purification: Recrystallization from ethanol yields the pure (E)-isomer (>99.9%) .

Industrial-Scale Methods

Patent CN102120726A describes a scalable process using mixed solvents (e.g., hexane/ethyl acetate) and mild bases (piperidine). Advantages include:

-

Yield: 85–90%.

-

Purity: Z-isomer content <0.01%.

-

Conditions: Ambient temperature, avoiding corrosive reagents like HBr .

Applications in Medicinal Chemistry

Tyrosinase Inhibition

Structural analogs (e.g., (E)-2-cyano-3-(substituted phenyl)acrylamides) exhibit anti-melanogenic activity by binding to tyrosinase’s active site. Key findings:

Covalent Kinase Inhibition

The acrylamide moiety enables covalent binding to cysteine residues in kinases (e.g., EGFR, BTK). Examples:

-

Ibrutinib Analogs: Demonstrated irreversible inhibition of Bruton’s tyrosine kinase (BTK) .

-

Selectivity: Enhanced by the electron-withdrawing nitrile group, which modulates reactivity .

Antiviral and Antibacterial Activity

2-Cyano-3-acrylamide derivatives show promise against intracellular pathogens:

-

Murine Norovirus: EC₅₀ = 5 μM via deubiquitinase (DUB) inhibition .

-

Listeria monocytogenes: Reduced CFU counts by 80% at 10 μM .

Materials Science Applications

Conductive Polymers

The thiophene moiety facilitates π-π stacking, enabling use in:

-

Organic Field-Effect Transistors (OFETs): Hole mobility ≈ 0.1 cm²/V·s .

-

Electrochromic Devices: Reversible redox transitions at E₁/₂ = −1.2 V vs. Ag/Ag⁺ .

Supramolecular Assemblies

The compound forms hydrogen-bonded networks with:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume